![molecular formula C14H12ClNO5 B12557419 Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate CAS No. 154879-86-4](/img/structure/B12557419.png)
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate is a chemical compound with a complex structure that includes a quinoline ring substituted with a chlorine atom and an ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate typically involves the reaction of 5-chloroquinoline with dimethyl malonate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with varying functional groups.
科学的研究の応用
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.
Chloroquine: Used as an antimalarial drug, it has a similar quinoline core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
154879-86-4 |
|---|---|
分子式 |
C14H12ClNO5 |
分子量 |
309.70 g/mol |
IUPAC名 |
dimethyl 2-(5-chloroquinolin-8-yl)oxypropanedioate |
InChI |
InChI=1S/C14H12ClNO5/c1-19-13(17)12(14(18)20-2)21-10-6-5-9(15)8-4-3-7-16-11(8)10/h3-7,12H,1-2H3 |
InChIキー |
VPYGYFAJZWNCHC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)OC)OC1=C2C(=C(C=C1)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B12557345.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)




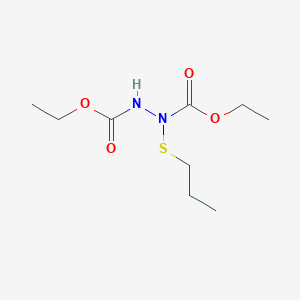

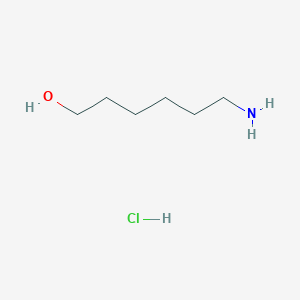
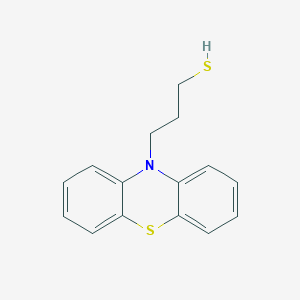
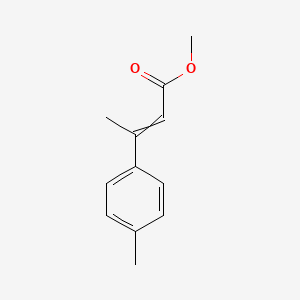

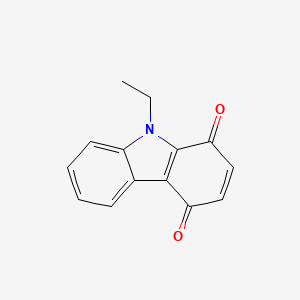
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
